molecular formula C7H5BF3KO2 B152783 Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate CAS No. 871231-46-8

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

Cat. No. B152783
M. Wt: 228.02 g/mol
InChI Key: DGKKZZSEXSGSIG-UHFFFAOYSA-N
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Description

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is a derivative of organotrifluoroborates, which are a class of compounds widely used in organic synthesis, particularly in cross-coupling reactions. These compounds serve as stable and versatile sources of organoboron, which can be used to introduce various organic groups into molecules under mild conditions .

Synthesis Analysis

The synthesis of related potassium alkyltrifluoroborates has been achieved through copper-catalyzed diboration of aldehydes followed by conversion of the resulting potassium 1-(hydroxy)alkyltrifluoroborates . Additionally, potassium (trifluoromethyl)trimethoxyborate, a similar compound, can be synthesized by mixing B(OMe)3, CF3SiMe3, and KF, indicating that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could potentially be synthesized through analogous methods involving benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the specific molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is not detailed in the provided papers, the structure of a related potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate has been characterized, suggesting that similar structural characterization techniques could be applied to determine the molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate .

Chemical Reactions Analysis

Potassium alkyltrifluoroborates have been shown to participate in stereospecific cross-coupling reactions, such as the Suzuki-Miyaura reaction, to yield protected secondary alcohols . Additionally, potassium vinyltrifluoroborates can undergo Rh(III)-catalyzed annulations with benzamide derivatives to produce boron-containing building blocks . These findings suggest that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could also engage in similar cross-coupling and annulation reactions, providing access to a variety of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate can be inferred from related compounds. Potassium alkyltrifluoroborates are generally stable and can be handled safely under normal laboratory conditions . The solubility and reactivity of these compounds can be influenced by the nature of the substituents attached to the boron atom, as seen in the synthesis of water-soluble 3,4-dihydro-2H-1,4-benzoxazine derivatives . Therefore, the specific substituents on the benzo[d][1,3]dioxol moiety would likely affect the solubility and reactivity of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate.

Scientific Research Applications

Cross-Coupling Reactions

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is used in stereospecific cross-coupling reactions. For instance, it's synthesized via a copper-catalyzed diboration of aldehydes and used in palladium-catalyzed Suzuki-Miyaura reactions. This method provides access to protected secondary alcohols with high yield and retention of stereochemistry (Molander & Wisniewski, 2012).

Synthesis of Novel Compounds

This chemical is integral in synthesizing novel compounds with potential pharmacological applications. For example, its derivatives, such as benzo[d][1,3]dioxoles-fused 1,4-thiazepines, exhibit significant antitumor properties (Wu, Yang, Peng, & Sun, 2017).

Copper-Catalyzed Synthesis

It plays a role in copper-catalyzed synthesis processes. One such application is the synthesis of benzo[d][1,3]dioxin-4-ones, involving tandem Ar–X bond hydroxylation and double Williamson etherification (Liu, Huang, & Wei, 2017).

Antimicrobial and Antifungal Applications

Benzo[d][1,3]dioxole derivatives demonstrate significant antimicrobial and antifungal activities. These properties are observed in various synthesized compounds incorporating this chemical structure (Umesha & Basavaraju, 2014).

Synthesis of Organo Selenium Compounds

It is used in the synthesis of novel organoselenium compounds, where it is characterized by various spectroscopic techniques. These compounds have potential applications in different fields, including chemistry and materials science (Nagpal, Kumar, & Bhasin, 2015).

Synthesis of Thiazolyl Pyrazoline Derivatives

This chemical is also used in synthesizing thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising biological properties, including antimicrobial and antiproliferative activities (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Crystal Structure Analysis

It is also important in crystal structure analysis and elucidation. This application is crucial in understanding the molecular structure and interactions of new compounds (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).

Safety And Hazards

The safety and hazards of Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate are indicated by the signal word “Warning”. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKZZSEXSGSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635710
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

CAS RN

871231-46-8
Record name Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,4-(methylenedioxy)phenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Wang, M Meng, L Deng, K Cheng… - Applied Organometallic …, 2018 - Wiley Online Library
A water‐soluble palladium‐catalyzed Suzuki‐type cross‐coupling of aryltrifluoroborates with arylhydrazide hydrochlorides was efficiently developed under mild and environmentally …
Number of citations: 11 onlinelibrary.wiley.com
TN Nguyen - 2019 - search.proquest.com
Firstly, a novel and practical homoconjugate addition of alkenyl, alkynyl, and aryl/heteroaryl trifluoroborates to arylated cyclopropyl ketones to synthesize challenging γ, γ-disubstituted …
Number of citations: 2 search.proquest.com

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